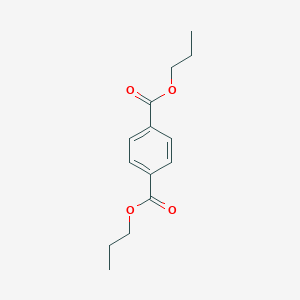

Dipropyl terephthalate

Description

Dipropyl terephthalate (DPT) is a diester derived from terephthalic acid and propanol, characterized by its para-substituted aromatic ring and two propyl ester groups. It is primarily synthesized via alcoholysis of poly(butylene terephthalate) (PBT) in supercritical propanol, yielding DPT alongside 1,4-butanediol . DPT finds applications in polymer plasticization, analytical chemistry, and as a degradation product in recycling processes. Its structural and functional properties distinguish it from ortho-phthalates and other terephthalate esters, as discussed below.

Properties

CAS No. |

1962-74-9 |

|---|---|

Molecular Formula |

C14H18O4 |

Molecular Weight |

250.29 g/mol |

IUPAC Name |

dipropyl benzene-1,4-dicarboxylate |

InChI |

InChI=1S/C14H18O4/c1-3-9-17-13(15)11-5-7-12(8-6-11)14(16)18-10-4-2/h5-8H,3-4,9-10H2,1-2H3 |

InChI Key |

GXJPKIGCMGAHTL-UHFFFAOYSA-N |

SMILES |

CCCOC(=O)C1=CC=C(C=C1)C(=O)OCCC |

Canonical SMILES |

CCCOC(=O)C1=CC=C(C=C1)C(=O)OCCC |

Other CAS No. |

1962-74-9 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Isomeric Differences

Terephthalate vs. Phthalate Isomers :

- DPT belongs to the terephthalate family (para-substituted benzene ring), whereas dipropyl phthalate (DPP) is an ortho-phthalate isomer. This structural distinction significantly impacts their chemical behavior.

- Isophthalates (meta-substituted) further differ in reactivity and solubility. For example, dimethyl isophthalate (DMIP) forms water clusters under similar conditions to DPT but with distinct mobility patterns .

Physicochemical Properties

- Boiling Point and Volatility : Longer alkyl chains (e.g., propyl in DPT) reduce volatility compared to methyl (DMT) or ethyl (DET) esters. This enhances DPT’s suitability as a plasticizer with lower migration rates.

- Solubility : Terephthalates generally exhibit lower water solubility than ortho-phthalates due to reduced polarity. For example, DPP (ortho) has higher aqueous solubility than DPT (para) .

Environmental and Health Considerations

Table 2: Comparative Overview of DPT and Analogues

| Property | DPT | DMT (Dimethyl) | DET (Diethyl) | DPP (Dipropyl Phthalate) |

|---|---|---|---|---|

| Alkyl Chain Length | Propyl | Methyl | Ethyl | Propyl (ortho) |

| Isomer Type | Para-terephthalate | Para-terephthalate | Para-terephthalate | Ortho-phthalate |

| Boiling Point | High | Moderate | Moderate-High | High |

| Regulatory Status | Emerging alternative | Widely used | Intermediate | Restricted (EU REACH) |

| Key Application | Plasticizers, degradation product | Polymer production | Plasticizers, solvents | Phased-out plasticizer |

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying dipropyl terephthalate in polymer matrices?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and Fourier-transform infrared spectroscopy (FTIR) are primary methods for identification. GC-MS provides high sensitivity for quantifying trace concentrations, while FTIR characterizes functional groups (e.g., ester linkages) . For validation, compare retention times and spectral data with certified reference standards (e.g., di--propyl phthalate solutions) .

- Key Considerations : Ensure minimal matrix interference by pre-treating samples with solvent extraction (e.g., dichloromethane) and filtration.

Q. How can researchers safely handle this compound in laboratory settings?

- Methodological Answer : Follow OSHA-compliant protocols:

- Use fume hoods to prevent aerosol formation.

- Ground metal containers during transfer to avoid static ignition .

- Wear nitrile gloves and safety goggles; avoid skin contact due to potential irritation .

- Critical Data : PAC-1 (15 mg/m³) and PAC-2 (1,600 mg/m³) thresholds define short-term exposure limits .

Q. What are the primary environmental monitoring strategies for detecting this compound in aqueous systems?

- Methodological Answer : Deploy solid-phase extraction (SPE) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high specificity. Target metabolites like terephthalic acid and monopropyl esters to confirm degradation pathways .

- Validation : Spike recovery tests (85–115%) and blanks to control for cross-contamination.

Advanced Research Questions

Q. How can contradictions in ecotoxicological data for this compound be resolved across studies?

- Methodological Answer : Conduct systematic reviews using EPA HERO database queries to aggregate peer-reviewed data . Apply dose-response meta-analysis to reconcile variability in endpoints (e.g., LC50 values). Prioritize studies with standardized OECD test guidelines (e.g., Daphnia magna acute toxicity assays) .

- Case Example : Differences in algal growth inhibition (72h-EC50) may stem from pH or dissolved organic carbon variations; replicate conditions across labs.

Q. What experimental designs are optimal for studying the photodegradation kinetics of this compound?

- Methodological Answer : Simulate UV exposure (λ = 254–365 nm) in photoreactors with controlled oxygen levels. Monitor degradation via:

- High-resolution mass spectrometry (HRMS) to track intermediate byproducts.

- Quantum yield calculations to model reaction rates .

- Data Interpretation : Use pseudo-first-order kinetics; validate with dark controls to rule out hydrolysis.

Q. Which mechanisms underlie the reproductive toxicity of this compound in mammalian models?

- Methodological Answer : Employ in vitro assays (e.g., placental cell co-cultures) to assess endocrine disruption via estrogen receptor binding. Compare with in vivo rodent studies measuring sperm motility and ovarian follicle counts .

- Advanced Techniques : Transcriptomic profiling (RNA-seq) to identify dysregulated pathways (e.g., steroidogenesis).

Data Contradiction & Validation

Q. How should researchers address discrepancies in polymer degradation studies involving this compound?

- Methodological Answer : Cross-validate findings using orthogonal methods:

- Thermogravimetric analysis (TGA) for thermal stability vs. soil burial tests for biodegradation .

- Statistical tools (e.g., ANOVA with post-hoc Tukey tests) to assess significance of environmental factors (e.g., temperature, microbial activity).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.